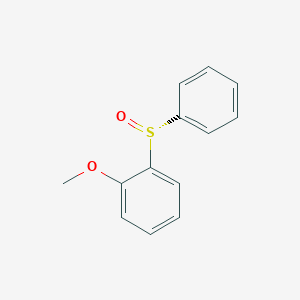

(R)-O-Anisyl phenyl sulfoxide

Vue d'ensemble

Description

(R)-O-Anisyl phenyl sulfoxide is a useful research compound. Its molecular formula is C13H12O2S and its molecular weight is 232.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-O-Anisyl phenyl sulfoxide is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Overview of this compound

This compound belongs to a class of compounds known as sulfoxides, which are characterized by the presence of a sulfur atom bonded to an oxygen atom and two carbon groups. This compound is particularly noted for its potential therapeutic applications due to its biological activity against various diseases.

Biological Activities

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage by scavenging free radicals. |

| Neuroprotective | Exhibits protective effects against neurotoxicity in cell models. |

| Anticancer | Inhibits cancer cell proliferation through various mechanisms. |

| Antimicrobial | Demonstrates activity against various microbial strains. |

- Antioxidant Activity : this compound exhibits strong radical-scavenging properties, which protect cells from oxidative stress. This is crucial in preventing cellular damage linked to various diseases.

- Neuroprotection : Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and neurotoxicity, making it a candidate for treating neurodegenerative disorders.

-

Anticancer Mechanisms : The compound has been evaluated for its ability to inhibit tumor growth. Mechanisms include:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest, preventing cancer cell proliferation.

- Antimicrobial Properties : The compound shows efficacy against various microbial strains, suggesting potential use in treating infections.

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Neuroprotection Against Oxidative Stress : A study indicated that the compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), relevant for conditions like Parkinson's disease. The inhibition was observed in the sub-micromolar range, indicating strong potential for therapeutic applications.

- Anticancer Potential : Research demonstrated that this compound inhibits cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. In vitro studies have shown significant reductions in tumor growth rates when treated with this compound.

- Antimicrobial Efficacy : In vitro evaluations revealed that this compound exhibited activity against various strains of bacteria and fungi, supporting its potential as an antimicrobial agent.

Applications De Recherche Scientifique

Organic Synthesis

Sulfinyl Radicals and Synthesis of Sulfoxides

(R)-O-Anisyl phenyl sulfoxide plays a significant role in the generation of sulfinyl radicals, which are crucial for synthesizing sulfoxides. Recent studies have demonstrated that sulfinyl radicals can be effectively utilized in dual radical addition and radical coupling reactions with unsaturated hydrocarbons. This method allows for the efficient formation of sulfoxides without the complications associated with traditional oxidation methods, such as the risk of undesired oxidation states .

Table 1: Comparison of Traditional vs. Radical Methods for Sulfoxide Synthesis

| Method | Advantages | Disadvantages |

|---|---|---|

| Traditional Oxidation | Established protocols | Risk of undesired oxidation products |

| Radical Addition | High efficiency, regioselectivity | Requires specific conditions and reagents |

Pharmaceutical Applications

Drug Development

Sulfoxides, including this compound, are prevalent in various pharmaceutical compounds. They serve as important intermediates in the synthesis of drugs due to their ability to enhance bioactivity and solubility. For instance, sulfoxides are found in drugs like armodafinil and esomeprazole, where they contribute to the pharmacological properties of these medications .

Case Study: Biofilm Inhibition

A study involving phenyloxadiazole and phenyltetrazole sulfoxide derivatives highlighted the potential of this compound as a biofilm inhibitor against Pseudomonas aeruginosa. The compound demonstrated significant inhibitory activity on biofilm formation and reduced virulence factor production, indicating its potential as a therapeutic agent against bacterial infections .

Biological Evaluation

Antimicrobial Properties

Research has shown that sulfoxides exhibit varying degrees of antimicrobial activity. In particular, this compound has been evaluated for its effects on different microbial strains. The results indicate that modifications to the sulfoxide group can enhance or diminish biological activity, making it a valuable target for further investigation in drug design aimed at combating antibiotic resistance .

Chemical Properties and Stability

The stability and reactivity of this compound are crucial for its applications in synthesis and pharmaceuticals. Studies on the optical stability and pKa measurements have provided insights into its chemical behavior under various conditions. Understanding these properties is essential for optimizing its use in synthetic pathways and therapeutic formulations .

Propriétés

IUPAC Name |

1-methoxy-2-[(R)-phenylsulfinyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYIPSPJAHHQKW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[S@](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.